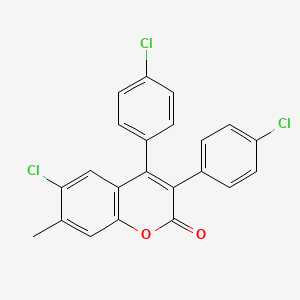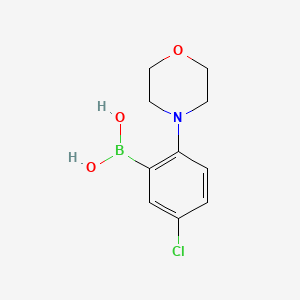![molecular formula C23H23N3O4 B2993330 N-(3-methoxyphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide CAS No. 872849-42-8](/img/structure/B2993330.png)
N-(3-methoxyphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(3-methoxyphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide” is a compound that falls under the category of phenoxy acetamide derivatives . Phenoxy acetic acid is an organic compound that represents a group of phenoxy acetic acid derivatives containing anisole in which acetic acid or its derivatives are linked to the methane group .
Synthesis Analysis
The synthesis of similar compounds involves a condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives . On hydrolysis, the compound can convert to corresponding phenoxy acid and finally, this on coupling with 2-amino-4-(4-bromophenyl)thiazole in the presence of dry dichloromethane (DCM), lutidine and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) can furnish the final compound .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and rings. The compound contains a pyrrolidine ring, which is a five-membered ring with nitrogen . It also contains an indole moiety, which is a fused ring structure containing a benzene ring and a pyrrole ring .Chemical Reactions Analysis
The compound, being a derivative of phenoxy acetamide, is likely to undergo reactions typical of this class of compounds. This includes reactions such as hydrolysis, coupling reactions, and potentially others depending on the specific conditions .Scientific Research Applications
Synthesis and Antimicrobial Activity
A series of acetamide derivatives, including N-(3-methoxyphenyl) acetamide, were synthesized and evaluated for their antibacterial and antifungal activities. These compounds showed promising antibacterial and antifungal activities, highlighting their potential as antimicrobial agents. The synthesis involved characterizing the compounds using physical and spectral data and testing against various pathogenic microorganisms (Debnath & Ganguly, 2015).
Catalytic Hydrogenation for Green Synthesis
The compound N-(3-Amino-4-methoxyphenyl)acetamide, an intermediate for azo disperse dyes, was produced via catalytic hydrogenation using a novel Pd/C catalyst. This method demonstrated high activity, selectivity, and stability, offering a green synthesis approach by reducing the hydrolyzation of reactant and product, achieving a selectivity of 99.3% (Zhang Qun-feng, 2008).
Insecticidal Activity of Pyridine Derivatives
Pyridine derivatives, including compounds structurally related to N-(3-methoxyphenyl) acetamide, were synthesized and tested for their insecticidal activity against the cowpea aphid. One of the compounds exhibited insecticidal activity about four times that of the acetamiprid insecticide, suggesting the potential of these derivatives as effective insecticides (Bakhite et al., 2014).
Antiallergic Agents
N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides, related to the acetamide compound , were prepared and evaluated as novel antiallergic compounds. Among these, certain derivatives demonstrated potent antiallergic activity, significantly more effective than established antiallergic drugs, highlighting the therapeutic potential of these compounds in treating allergies (Menciu et al., 1999).
Mechanochemical Formation of Apremilast Solvates and Cocrystals
Research involving (S)-N-{2-[1-(3-Ethoxy-4-methoxyphenyl)-2-methanesulfonylethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl}acetamide (Apremilast) explored the π-philic molecular recognition in the solid state. This study demonstrated the selective formation of solvatomorphs through mechanochemical grinding, indicating the importance of aromatic–aromatic interactions in the development of pharmaceutical cocrystals and solvates (Dudek et al., 2018).
Future Directions
The future directions for this compound could involve further exploration of its potential biological activities. From a biological and industrial point of view, this literature review may provide an opportunity for chemists to design new derivatives of phenoxy acetamide and its derivatives that proved to be successful agents in view of safety and efficacy to enhance life quality .
properties
IUPAC Name |
N-(3-methoxyphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4/c1-30-17-8-6-7-16(13-17)24-23(29)22(28)19-14-26(20-10-3-2-9-18(19)20)15-21(27)25-11-4-5-12-25/h2-3,6-10,13-14H,4-5,11-12,15H2,1H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZDAMBBVZNAAGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[(2-Chloro-6-fluorophenyl)methyl]-8-[(dibenzylamino)methyl]-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)
![1-[(3-Methoxyphenyl)methyl]-4-[(4-methoxyphenyl)methyl]pyrazine-2,3-dione](/img/structure/B2993249.png)
![2-hydroxy-N-[4-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]benzamide](/img/structure/B2993250.png)

![N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2993256.png)
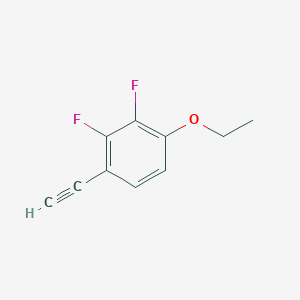
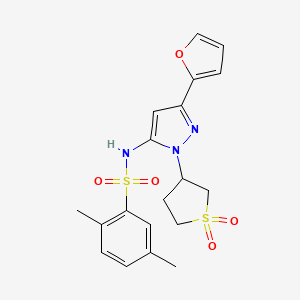
![N-(4-fluorobenzyl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2993261.png)
![(E)-1-(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-3-(pyridin-3-yl)prop-2-en-1-one](/img/structure/B2993262.png)
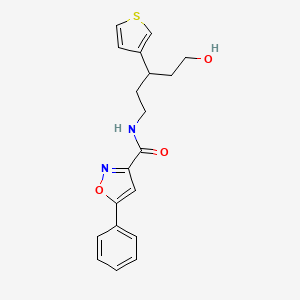
![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-1H-indole-3-carboxamide](/img/structure/B2993267.png)
